3-(2-Ethoxy-1,3-thiazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethoxy-1,3-thiazol-4-yl)aniline is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxy-1,3-thiazol-4-yl)aniline typically involves the reaction of 2-ethoxy-1,3-thiazole with aniline under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the aniline, followed by nucleophilic substitution with 2-ethoxy-1,3-thiazole . The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxy-1,3-thiazol-4-yl)aniline undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted thiazole derivatives .
Scientific Research Applications
3-(2-Ethoxy-1,3-thiazol-4-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Ethoxy-1,3-thiazol-4-yl)aniline varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Used in the preparation of pyridazines for disease treatment.
6-Ethoxy-1,3-benzothiazol-2-amine: Utilized in the synthesis of Schiff base ligands and metal chelates.
Uniqueness
3-(2-Ethoxy-1,3-thiazol-4-yl)aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ethoxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
760114-15-6 |
---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-(2-ethoxy-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C11H12N2OS/c1-2-14-11-13-10(7-15-11)8-4-3-5-9(12)6-8/h3-7H,2,12H2,1H3 |
InChI Key |
VFDXHLMTFOUSPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CS1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.